2,6-Dimethoxy-3-fluorobenzenesulfonylchloride
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Overview
Description
2,6-Dimethoxy-3-fluorobenzenesulfonylchloride is a chemical compound with the molecular formula C8H8ClFO4S and a molecular weight of 254.66 g/mol. This compound is characterized by the presence of two methoxy groups (-OCH3) and one fluorine atom attached to a benzene ring, which is further substituted with a sulfonyl chloride group (-SO2Cl). It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-fluorobenzenesulfonylchloride typically involves the chlorosulfonation of 2,6-dimethoxy-3-fluorobenzene. This reaction is carried out by treating the starting material with chlorosulfonic acid (HSO3Cl) in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxy-3-fluorobenzenesulfonylchloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The fluorine atom can be reduced to form a corresponding hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Hydrocarbons: Resulting from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2,6-Dimethoxy-3-fluorobenzenesulfonylchloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,6-Dimethoxy-3-fluorobenzenesulfonylchloride is similar to other benzenesulfonyl chlorides, such as 2-fluorobenzenesulfonyl chloride and 2-bromobenzenesulfonyl chloride. its unique combination of methoxy and fluorine substituents provides distinct reactivity and properties compared to these compounds. The presence of the methoxy groups enhances its solubility in organic solvents, while the fluorine atom increases its electrophilic character.
Comparison with Similar Compounds
2-Fluorobenzenesulfonyl chloride
2-Bromobenzenesulfonyl chloride
4-(Trifluoromethyl)benzenesulfonyl chloride
3,4-Dichlorobenzenesulfonyl chloride
Properties
Molecular Formula |
C8H8ClFO4S |
---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
3-fluoro-2,6-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO4S/c1-13-6-4-3-5(10)7(14-2)8(6)15(9,11)12/h3-4H,1-2H3 |
InChI Key |
MSFYSLZUSHOUPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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